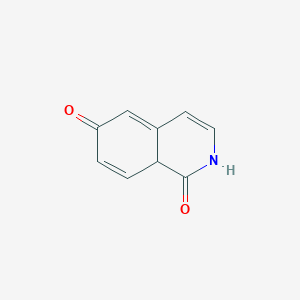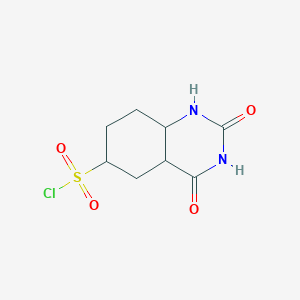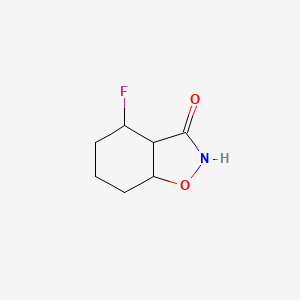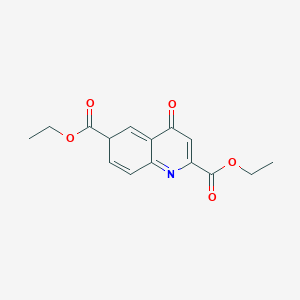
2,8a-Dihydroisoquinoline-1,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8a-Dihydroisoquinoline-1,6-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8a-Dihydroisoquinoline-1,6-dione typically involves multicomponent reactions. One common method is the reaction of isoquinoline with alkyl propiolates and thiazolidin-2,4-dione under mild conditions . This reaction proceeds via the formation of reactive zwitterionic intermediates, which then react with thiazolidin-2,4-dione to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production methods could be developed based on existing synthetic routes.
化学反应分析
Types of Reactions
2,8a-Dihydroisoquinoline-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,6-dione derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline-1,6-dione derivatives, while reduction can produce various dihydroisoquinoline compounds.
科学研究应用
2,8a-Dihydroisoquinoline-1,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Isoquinoline derivatives are being investigated for their anticancer, antiviral, and neuroprotective properties.
Industry: The compound can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of 2,8a-Dihydroisoquinoline-1,6-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to specific receptor sites, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anticancer properties.
Isoquinoline-1,3-dione: Used in the synthesis of pharmaceuticals and agrochemicals.
3,4-Dihydroisoquinoline: An important precursor in the production of drugs for treating cancer and neurodegenerative diseases.
Uniqueness
2,8a-Dihydroisoquinoline-1,6-dione is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to form stable zwitterionic intermediates makes it a valuable compound in organic synthesis .
属性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
2,8a-dihydroisoquinoline-1,6-dione |
InChI |
InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,8H,(H,10,12) |
InChI 键 |
VDTDCUXPRRJGPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C=C2C1C(=O)NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)



![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)

![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)
![iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B15134609.png)
![sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide](/img/structure/B15134614.png)

![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one](/img/structure/B15134630.png)

